molecular formula C11H12N2O2 B1365529 N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine CAS No. 859850-77-4

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine

Cat. No.: B1365529
CAS No.: 859850-77-4
M. Wt: 204.22 g/mol
InChI Key: MUKCVLFJCGZPKF-UHFFFAOYSA-N
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Description

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is an organic compound belonging to the class of aralkylamines. This compound is characterized by the presence of a pyridine ring, a furan ring, and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is unique due to its specific combination of pyridine and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCVLFJCGZPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428210
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-77-4
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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